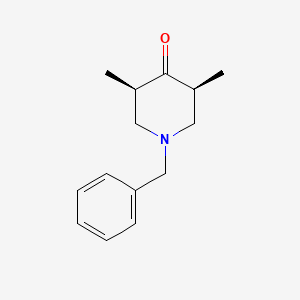

cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine

Description

Properties

IUPAC Name |

(3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUYMZATYJQLLZ-TXEJJXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1=O)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](C1=O)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731064 | |

| Record name | (3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324769-03-1 | |

| Record name | rel-(3R,5S)-3,5-Dimethyl-1-(phenylmethyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324769-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry of 1-benzyl-3,5-dimethyl-4-oxopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzyl-3,5-dimethyl-4-oxopiperidine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its stereochemical complexity, arising from two chiral centers at the C-3 and C-5 positions, gives rise to cis and trans diastereomers. The spatial arrangement of the methyl and benzyl substituents profoundly influences the molecule's three-dimensional shape, conformational preferences, and ultimately, its biological activity. This guide provides a comprehensive exploration of the stereochemistry of 1-benzyl-3,5-dimethyl-4-oxopiperidine, encompassing its synthesis, conformational analysis, and the critical role of stereoisomerism in its application as a pharmaceutical intermediate.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, which allows for precise spatial positioning of substituents to interact with biological targets such as enzymes and receptors.[4] The introduction of substituents onto the piperidine ring, as in the case of 1-benzyl-3,5-dimethyl-4-oxopiperidine, creates stereocenters that add a layer of complexity and opportunity for fine-tuning pharmacological properties. The N-benzyl group, in particular, can influence steric and electronic properties, which are key determinants of a molecule's reactivity and biological interactions.[5]

The 4-oxopiperidine core is a synthetically versatile intermediate, amenable to a variety of chemical transformations for the construction of more complex molecular architectures.[3] The stereochemistry of substituents at the C-3 and C-5 positions, adjacent to the carbonyl group, is of paramount importance as it dictates the facial selectivity of nucleophilic additions and other reactions at the ketone functionality. A thorough understanding of the stereochemical nuances of 1-benzyl-3,5-dimethyl-4-oxopiperidine is therefore crucial for its effective utilization in the synthesis of novel therapeutic agents.

Stereoisomers and Conformational Analysis

1-benzyl-3,5-dimethyl-4-oxopiperidine exists as two diastereomers: cis and trans, referring to the relative orientation of the two methyl groups at C-3 and C-5.

-

cis-1-benzyl-3,5-dimethyl-4-oxopiperidine : Both methyl groups are on the same side of the piperidine ring.

-

trans-1-benzyl-3,5-dimethyl-4-oxopiperidine : The methyl groups are on opposite sides of the piperidine ring.

The piperidine ring typically adopts a chair conformation to minimize steric strain.[6] The substituents on the ring can occupy either axial or equatorial positions. The conformational preference of the cis and trans isomers is governed by the minimization of unfavorable steric interactions, particularly 1,3-diaxial interactions.

Conformational Preferences

In the cis isomer , the piperidine ring can exist in two rapidly interconverting chair conformations. In one conformation, both methyl groups are in equatorial positions, which is energetically favorable. In the other, both are in axial positions, which is highly unfavorable due to severe 1,3-diaxial interactions. Consequently, the di-equatorial conformation is predominantly populated.

For the trans isomer , one methyl group must be axial and the other equatorial in any given chair conformation. This leads to a less pronounced energetic difference between the two possible chair forms compared to the cis isomer. The orientation of the bulky N-benzyl group also plays a significant role, generally preferring an equatorial position to avoid steric clashes.

The interplay of these steric factors determines the dominant conformation and, therefore, the overall three-dimensional shape of each stereoisomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of 1-benzyl-3,5-dimethyl-4-oxopiperidine.

-

¹H NMR : The coupling constants (J-values) between adjacent protons on the piperidine ring are particularly informative.[6] Large vicinal coupling constants are indicative of a diaxial relationship between the protons, while smaller coupling constants suggest axial-equatorial or di-equatorial arrangements. Analysis of these coupling constants allows for the assignment of the relative stereochemistry of the methyl groups and the determination of the dominant chair conformation.[7][8]

-

¹³C NMR : The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to the stereochemistry and conformation. For instance, carbons bearing axial substituents are typically shielded (resonate at a lower frequency) compared to those with equatorial substituents.[9]

-

Nuclear Overhauser Effect (NOE) Spectroscopy : 1D and 2D NOE experiments can provide through-space correlations between protons, offering definitive evidence for the relative stereochemistry and conformational preferences of the molecule.[10]

X-ray crystallography provides the most unambiguous determination of the solid-state structure of a molecule, confirming the relative stereochemistry and providing precise bond lengths and angles.[11][12][13][14]

Stereoselective Synthesis

The synthesis of stereochemically pure cis or trans isomers of 1-benzyl-3,5-dimethyl-4-oxopiperidine is a key challenge. Stereocontrol can be achieved through various synthetic strategies.

Synthesis of this compound

A common approach to the cis isomer involves the catalytic hydrogenation of a suitably substituted pyridine precursor.[7][8] The hydrogenation typically proceeds via delivery of hydrogen from the less hindered face of the catalyst surface, leading to the cis product.

Caption: Epimerization of the cis to the trans isomer.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried using standard procedures. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress should be monitored by thin-layer chromatography (TLC) or another suitable analytical technique.

Synthesis of this compound

Procedure:

-

To a solution of 3,5-dimethylpyridine in a suitable solvent (e.g., acetonitrile), add benzyl bromide and heat the mixture to reflux.

-

After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting N-benzyl-3,5-dimethylpyridinium salt in a solvent such as ethanol.

-

Add a hydrogenation catalyst (e.g., platinum(IV) oxide) and subject the mixture to hydrogenation at elevated pressure.

-

Upon completion of the reaction, filter the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Synthesis of trans-1-Benzyl-3,5-dimethyl-4-oxopiperidine

Procedure:

-

Dissolve this compound in a dry, aprotic solvent (e.g., tetrahydrofuran) and cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a strong base (e.g., potassium tert-butoxide) in the same solvent.

-

Stir the reaction mixture at low temperature for a specified period to allow for enolate formation.

-

Quench the reaction by the addition of a proton source (e.g., a saturated aqueous solution of ammonium chloride).

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.

-

Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield trans-1-benzyl-3,5-dimethyl-4-oxopiperidine.

Applications in Drug Development

The stereoisomers of 1-benzyl-3,5-dimethyl-4-oxopiperidine serve as valuable intermediates in the synthesis of a wide range of biologically active molecules. [15][16][17]The defined stereochemistry of the methyl groups allows for the construction of chiral ligands and drug candidates with specific three-dimensional orientations required for high-affinity binding to their biological targets.

For example, these piperidone derivatives can be elaborated into compounds with potential applications in areas such as:

-

Neuroscience : As precursors to ligands for various receptors in the central nervous system.

-

Oncology : As scaffolds for the development of novel anticancer agents. [18]* Infectious Diseases : As building blocks for the synthesis of new antibacterial and antiviral drugs.

The ability to selectively synthesize and characterize the cis and trans isomers is therefore a critical enabling technology in the drug discovery and development process.

Conclusion

The stereochemistry of 1-benzyl-3,5-dimethyl-4-oxopiperidine is a multifaceted topic with significant implications for synthetic and medicinal chemistry. The distinct three-dimensional structures and conformational preferences of the cis and trans diastereomers dictate their reactivity and potential as pharmaceutical intermediates. A thorough understanding of the principles governing their synthesis and stereochemical characterization is essential for researchers and scientists working in the field of drug development. The methodologies outlined in this guide provide a framework for the controlled synthesis and analysis of these important building blocks, paving the way for the discovery of novel and effective therapeutic agents.

References

-

1-Benzyl-3,5-bis(4-methylbenzylidene)-4-oxopiperidin-1-ium chloride acetic acid monosolvate. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]

- Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

-

Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f,.... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. (n.d.). RJPT. Retrieved January 19, 2026, from [Link]

-

The molecular structure of 1 as solved by X-ray crystallography. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

O'Brien, P., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. Retrieved January 19, 2026, from [Link]

-

1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Nuti, F., et al. (2023). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4-disubstituted 1H-t[9][11][15]riazol-1-yl-bridged oxytocin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA. Retrieved January 19, 2026, from [Link]

-

Crystal Structure and Synthesis of 1Benzyl4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donapezil Impurity. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. Retrieved January 19, 2026, from [Link]

-

Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. (n.d.). Arkivoc. Retrieved January 19, 2026, from [Link]

-

X‐ray single crystal structure of 4. Each of the N‐benzyl groups is.... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

3,5-Dimethylpiperidine (cis- and trans- mixture). (n.d.). Chem-Impex. Retrieved January 19, 2026, from [Link]

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

-

cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tuodaindus.com [tuodaindus.com]

- 5. benchchem.com [benchchem.com]

- 6. rjptonline.org [rjptonline.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 1-Benzyl-3,5-bis(4-methylbenzylidene)-4-oxopiperidin-1-ium chloride acetic acid monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine_TargetMol [targetmol.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its ability to engage in crucial interactions with biological targets.[1] Within this class of heterocycles, substituted 4-piperidones serve as exceptionally versatile intermediates, providing a chemical handle for the synthesis of complex molecular architectures. This guide focuses on a specific, stereochemically defined building block: cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine. The strategic placement of the benzyl group on the nitrogen and the cis-oriented methyl groups at the 3 and 5 positions offer a unique combination of steric and electronic properties, making it a valuable precursor for drug candidates where precise three-dimensional orientation is critical for efficacy and selectivity.

Commercial Availability and Procurement

This compound (CAS No. 324769-03-1) is available from several specialized chemical suppliers who cater to the research and development sector.[2][3] Its availability as a catalog item significantly accelerates early-stage drug discovery programs by obviating the need for de novo synthesis. Below is a summary of representative commercial sources.

| Supplier | Catalog Number | Purity | Typical Quantity | Price (USD) |

| MedChemExpress | HY-W017770 | >98% | 100 mg | ~$150 |

| TargetMol | T9A3641 | >98% | 100 mg | ~$140 |

| Key Organics | BB-34567 | >95% | 250 mg | ~$200 |

Note: Prices are approximate and subject to change. Researchers are advised to request quotes directly from the suppliers for the most current information.

Stereoselective Synthesis: A Methodological Deep Dive

While commercially available, an in-house synthesis of this compound may be required for large-scale campaigns or for the generation of analogs. The key challenge in the synthesis of this molecule is the diastereoselective installation of the two methyl groups in a cis relationship. The Petrenko-Kritschenko piperidone synthesis provides a classical foundation for the construction of the 4-piperidone core. Modern adaptations allow for enhanced stereocontrol.

The following protocol is a plausible and robust method for the stereoselective synthesis of the target compound, based on established principles of piperidone synthesis.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1 equivalent), ethyl acetoacetate (1 equivalent), and a suitable protic solvent such as ethanol.

-

Aldehyde Addition: Cool the mixture to 0°C in an ice bath. Slowly add propionaldehyde (2 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 10°C. The slow addition and controlled temperature are crucial for minimizing side reactions and favoring the desired diastereoselectivity.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound. The cis isomer is typically the major product under these conditions due to thermodynamic control, but careful chromatographic separation is essential to remove any of the trans isomer that may have formed.

Characterization

The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons and the benzylic CH₂) and the piperidine ring protons. The key diagnostic signals will be the multiplets for the protons at the 3 and 5 positions, with coupling constants that are consistent with a cis relationship between the methyl groups.

-

¹³C NMR: The carbon NMR will show the expected number of signals, including the carbonyl carbon of the ketone at around 208-212 ppm, and the distinct signals for the methyl groups and the carbons of the piperidine and benzyl moieties.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound (217.31 g/mol ), typically observed as the [M+H]⁺ ion at m/z 218.3.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the ketone carbonyl group (C=O) in the region of 1710-1725 cm⁻¹.

Applications in Drug Discovery and Development

The N-benzyl piperidine motif is a privileged scaffold in medicinal chemistry, frequently utilized to fine-tune the efficacy and physicochemical properties of drug candidates.[4] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in several areas.

Role as a Key Intermediate

Caption: Synthetic utility of this compound.

The ketone functionality at the 4-position is the primary site for further chemical elaboration.

-

Reduction of the ketone to a hydroxyl group provides access to cis-4-hydroxypiperidine derivatives. These can be valuable intermediates for compounds targeting a range of receptors and enzymes.

-

Reductive amination allows for the introduction of a variety of substituted amino groups at the 4-position, leading to the synthesis of cis-4-aminopiperidine derivatives. This class of compounds has been explored for its analgesic properties.

-

Wittig reactions and related olefination methods can be used to convert the ketone into an exocyclic double bond, providing access to 4-alkylidene-piperidine scaffolds, which have been investigated as antiviral agents.

Therapeutic Potential

While specific drugs derived directly from this compound are not prominently in the late-stage clinical pipeline at present, the broader class of N-benzylpiperidine derivatives has shown significant promise. For instance, compounds with this core structure have been investigated as potent and selective dopamine D4 receptor antagonists, which have potential applications in the treatment of central nervous system disorders.[5] Furthermore, related 1-benzyl-4-substituted piperidines have been identified as highly potent acetylcholinesterase inhibitors, a key target in the symptomatic treatment of Alzheimer's disease.[6][7] The stereochemical constraints imposed by the cis-dimethyl substitution pattern in the title compound offer a means to explore specific regions of the binding pockets of these targets, potentially leading to improved selectivity and reduced off-target effects.

Conclusion

This compound is a commercially available and synthetically accessible building block of significant value to the medicinal chemistry community. Its well-defined stereochemistry and the versatile reactivity of the 4-oxo group make it an attractive starting point for the synthesis of novel drug candidates. The continued exploration of this and related piperidine scaffolds is likely to yield new therapeutic agents with improved pharmacological profiles.

References

- Barluenga, J., et al. (1993). Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino.

-

Mollet, K., et al. (2011). Stereoselective Synthesis of cis-3,4-disubstituted Piperidines Through Ring Transformation of 2-(2-mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8364–8375. [Link]

- Comins, D. L., & Dehghani, A. (1992). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (2), 183-193.

-

University of Canterbury. Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. [Link]

-

Bonjoch, J., & Solé, D. (2003). Enantioselective Synthesis of Cis- And trans-3,5-disubstituted Piperidines. Synthesis of 20S- And 20R-dihydrocleavamine. Organic Letters, 5(17), 3139–3142. [Link]

-

Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(4), 4784–4875. [Link]

-

Sugimoto, H., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(8), 2300–2306. [Link]

-

Yamanishi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 41(10), 1033–1039. [Link]

-

Molbase. benzyl 3-methyl-4-oxopiperidine-1-carboxylate price & availability. [Link]

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Zhang, Y., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Omega, 6(31), 20567–20577. [Link]

-

ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

-

Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

- Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine_TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. matrixscientific.com [matrixscientific.com]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Core: Unlocking Therapeutic Potential with cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Its conformational flexibility and ability to engage in crucial interactions with biological targets have cemented its status as a privileged structure. Within this vast chemical space, the 4-oxopiperidine core, and specifically cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine, emerges as a versatile and strategically valuable intermediate in the synthesis of novel drug candidates. This guide provides a comprehensive technical overview of this core, from its synthesis to its application as a foundational building block for a new generation of therapeutics, with a focus on its role in the development of analgesic and anticancer agents.

The this compound Core: A Structural and Synthetic Overview

The unique stereochemistry of this compound offers a defined three-dimensional arrangement of its substituents, which is critical for specific receptor binding and subsequent pharmacological activity. The cis-orientation of the two methyl groups at the C-3 and C-5 positions influences the conformational preference of the piperidine ring, thereby presenting the benzyl group and the reactive ketone functionality in a predictable manner for further chemical elaboration.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a one-pot Mannich-type condensation reaction. This classical yet powerful method allows for the efficient assembly of the piperidone ring from readily available starting materials.

Experimental Protocol: One-Pot Mannich Condensation

-

Reactants: Benzylamine, Propionaldehyde (or its equivalent), and a suitable ketone (e.g., acetone or a derivative), in the presence of an acid catalyst.

-

Step 1: Formation of the Iminium Ion. In a suitable reaction vessel, benzylamine is reacted with propionaldehyde in the presence of a protic acid (e.g., hydrochloric acid or acetic acid) to form the corresponding iminium ion in situ.

-

Step 2: Enolate Formation. A ketone, such as acetone, is deprotonated by the acid catalyst to form its enol or enolate tautomer.

-

Step 3: Mannich Reaction. The enolate attacks the iminium ion, leading to the formation of a β-aminoketone.

-

Step 4: Second Mannich Reaction and Cyclization. A second molecule of the enolate reacts with the intermediate from Step 3, followed by an intramolecular condensation to yield the 3,5-dimethyl-4-oxopiperidine ring. The cis-diastereomer is often the thermodynamically favored product under equilibrated reaction conditions.

-

Step 5: Work-up and Purification. The reaction mixture is neutralized, and the product is extracted using an appropriate organic solvent. Purification is typically achieved through column chromatography to isolate the pure this compound.

Causality of Experimental Choices: The one-pot nature of this reaction is highly advantageous for its operational simplicity and time efficiency. The choice of acid catalyst is crucial; it must be strong enough to promote both iminium ion and enol formation without leading to unwanted side reactions. The stereochemical outcome is influenced by thermodynamic control, with the cis-isomer being more stable due to the equatorial positioning of the methyl groups, which minimizes steric strain.

The Role of the Scaffold in Medicinal Chemistry: A Gateway to Bioactive Molecules

The chemical functionalities of this compound—the nucleophilic nitrogen atom (after potential debenzylation), the electrophilic ketone, and the flanking alpha-carbons—provide multiple handles for chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

Application in the Synthesis of Novel Analgesics

The piperidine ring is a key pharmacophore in many potent opioid analgesics, including fentanyl and its analogs.[1] The this compound scaffold can be utilized to synthesize novel phenylpiperidine derivatives with potential analgesic activity.[1]

Synthetic Strategy for Analgesic Candidates:

-

Step 1: Modification of the Ketone. The ketone at the C-4 position can be converted to a variety of functional groups. For instance, reductive amination can introduce a substituted amino group, a common feature in many analgesics.

-

Step 2: N-Debenzylation and Functionalization. The N-benzyl group can be removed via catalytic hydrogenation to yield the secondary amine. This position can then be functionalized with various alkyl or aryl groups to modulate receptor affinity and selectivity.

-

Step 3: Introduction of a Phenyl Group. A phenyl or substituted phenyl group, crucial for the analgesic activity of phenylpiperidines, can be introduced at the C-4 position through various synthetic strategies, such as the addition of a Grignard reagent to the ketone followed by dehydration.

Diagram: Synthetic Pathway to Phenylpiperidine Analgesics

Caption: Synthetic workflow for developing analgesic candidates.

A Scaffold for Novel Anticancer Agents

Derivatives of 4-piperidone have demonstrated significant potential as anticancer agents.[2][3] The this compound core can be elaborated to create compounds that induce apoptosis or inhibit cell cycle progression in cancer cells.

Synthetic Strategy for Anticancer Candidates:

A key strategy involves the synthesis of 3,5-bis(arylidene)-4-piperidone derivatives. These compounds have shown promise as cytotoxic agents.[2]

Experimental Protocol: Synthesis of a 3,5-bis(benzylidene) Derivative

-

Reactants: this compound, an appropriate aromatic aldehyde (e.g., benzaldehyde), and a base catalyst (e.g., sodium hydroxide).

-

Step 1: Aldol Condensation. In a suitable solvent such as ethanol, the 4-oxopiperidine is treated with two equivalents of the aromatic aldehyde in the presence of a base.

-

Step 2: Dehydration. The initially formed bis-aldol adduct readily undergoes dehydration to yield the conjugated 3,5-bis(arylidene)-4-piperidone.

-

Step 3: Purification. The product, often a solid, can be purified by recrystallization.

Diagram: Synthesis of a bis(benzylidene) Anticancer Candidate

Sources

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. 1-Benzyl-3,5-bis(4-methylbenzylidene)-4-oxopiperidin-1-ium chloride acetic acid monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The 4-Oxopiperidine Core as a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of Substituted 4-Oxopiperidines

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found at the core of numerous natural products and synthetic pharmaceuticals. Among its derivatives, the substituted 4-oxopiperidine scaffold has emerged as a "privileged structure." This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities. The inherent structural features of the 4-oxopiperidine ring—including a hydrogen bond acceptor (the ketone), a basic nitrogen atom that is often protonated at physiological pH, and multiple sites for stereospecific substitution—provide a versatile template for combinatorial library synthesis and rational drug design.

This technical guide offers a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and diverse biological activities of substituted 4-oxopiperidines. It is designed for researchers, medicinal chemists, and drug development professionals, providing not only a review of the field but also actionable experimental protocols and an understanding of the causal relationships that drive molecular design and biological function. The activities covered herein span a wide therapeutic range, including antimicrobial, anticancer, antiviral, and neuroprotective applications, underscoring the remarkable versatility of this chemical class.[1][2]

Part 1: Core Chemistry and Synthetic Strategies

The synthetic accessibility of the 4-oxopiperidine core is a primary reason for its widespread investigation. The most common and efficient method for constructing the 2,6-disubstituted 4-oxopiperidine ring is the Mannich reaction.[1] This one-pot condensation reaction is valued for its operational simplicity and the ready availability of its starting materials: an aldehyde, a primary amine (or ammonia source like ammonium acetate), and a ketone with α-hydrogens.[1]

The choice of this synthetic route is driven by its efficiency and modularity. By varying the aldehyde, ketone, and amine components, a vast library of structurally diverse 4-oxopiperidines can be generated, allowing for extensive exploration of the chemical space around the core scaffold.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity

The 4-oxopiperidine scaffold is also present in compounds exhibiting potent cytotoxic activity against various cancer cell lines. [3][4]Their mechanism of action often involves the perturbation of the cell cycle and the induction of apoptosis.

Structure-Activity Relationship (SAR): For anticancer activity, substitutions on the piperidine nitrogen and the aryl groups are critical. For example, in a series of benzopyrano[2,3-d]pyrimidines (which can be conceptually related), methoxylated derivatives showed potent cytotoxic activity. [3]The introduction of specific moieties can lead to selective activity against certain cancer types, such as human ovarian cell lines. [3]This highlights the potential for tuning the scaffold to achieve tumor-specific targeting.

Mechanism of Action Insights: Many cytotoxic 4-oxopiperidine derivatives function by interfering with the cell cycle. A common observation is a significant increase in the population of cells in the G2/M phase, indicating an arrest of cell division prior to mitosis. [3]This disruption ultimately triggers programmed cell death, or apoptosis. The evaluation of cytotoxicity is typically performed using an MTT assay, which measures the metabolic activity of cells as an indicator of their viability. [5][6] Quantitative Data Summary

| Compound Class | Cell Line | Activity Metric (IC50, µM) | Effect | Reference |

| Benzopyrano[2,3-d]pyrimidines | P388 Lymphocytic Leukemia | 0.3 - 0.64 | Potent Cytotoxicity | [3] |

| 2-thioxoimidazolin-4-ones | HepG-2 (Liver Cancer) | 74.21 | Good Cytotoxicity | [5] |

| 2-thioxoimidazolin-4-ones | HCT-116 (Colon Cancer) | 72.46 | Good Cytotoxicity | [5] |

| 6-(4-aminopiperidin-1-yl) derivatives | SW480 (Colorectal Cancer) | 15.70 | Potent Cytotoxicity | [4] |

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Caption: Workflow for In Vitro Cytotoxicity MTT Assay.

Antiviral Activity

Derivatives of the piperidine scaffold have shown promise as antiviral agents against a range of viruses, including influenza and Hepatitis C Virus (HCV). [7][8]The introduction of fluorine atoms into the molecular structure is a key strategy employed to enhance pharmacological properties such as metabolic stability and bioavailability. [7] Structure-Activity Relationship (SAR): In the search for anti-influenza agents, specific fluorinated piperidine derivatives have demonstrated efficacy comparable to the commercial drug oseltamivir. [7]For HCV, a 4-aminopiperidine scaffold was identified as an inhibitor of viral assembly and release. [8]SAR studies on this scaffold revealed that modifications to the amine substituents could significantly improve potency and pharmacokinetic properties. [8] Mechanism of Action Insights: The antiviral mechanisms are diverse. For influenza, some compounds may inhibit viral replication, potentially by targeting viral enzymes. [7]In the case of the anti-HCV 4-aminopiperidines, the compounds do not inhibit viral replication directly but instead interfere with the crucial late-stage processes of viral particle assembly and release from the host cell. [8]This alternative mechanism is advantageous as it can act synergistically with direct-acting antivirals that target replication enzymes. [8] Quantitative Data Summary

| Compound Class | Virus | Activity Metric | Notes | Reference |

| Fluorinated Piperidines | Influenza A/H1N1 | Reduced viral load by 2.0 log2 | Comparable efficacy to oseltamivir | [7] |

| 4-Aminopiperidines | Hepatitis C Virus (HCV) | EC90 < 2 µM | Inhibits viral assembly and release | [9] |

| 4-Aminopiperidines | SARS-CoV-2 | EC90 < 2 µM | Selectivity for coronaviruses | [9] |

Neuroprotective and CNS Activities

The 4-oxopiperidine core is a foundational element in compounds targeting the central nervous system (CNS), where they exhibit analgesic, anti-inflammatory, and neuroprotective effects. [10][11] Structure-Activity Relationship (SAR): The pharmacological profile of these compounds is highly sensitive to the N-substituent on the piperidine ring and the nature of the aryl group at the C-4 position. [10][12]For instance, 4-aryl-4-hydroxypiperidine derivatives have been extensively studied as ligands for opioid receptors, the primary targets for analgesic drugs. [10][12]Other derivatives have been developed as cognition enhancers, with activity observed at very low doses (0.01 mg/kg). [13] Mechanism of Action Insights: The analgesic effects are often mediated through interaction with opioid receptors. [10]The neuroprotective properties of some piperidine-containing compounds, like piperine, have been demonstrated in models of Parkinson's disease. [11]These effects are attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms, protecting dopaminergic neurons from degradation. [11]This multi-faceted approach—reducing oxidative stress, suppressing microglial activation, and maintaining the balance of apoptotic proteins—is a promising strategy for treating complex neurodegenerative diseases. [11][14]

Caption: Hypothetical neuroprotective mechanism of 4-oxopiperidine derivatives.

Part 3: Detailed Experimental Protocols

The following protocols are provided as self-validating systems, based on established methodologies, to guide researchers in the synthesis and evaluation of novel 4-oxopiperidine derivatives.

Protocol 1: Synthesis of a Representative 2,6-Diaryl-4-Oxopiperidone

-

Principle: This protocol describes the synthesis via a Mannich reaction. [1]* Materials: Aromatic aldehyde (e.g., benzaldehyde), ketone (e.g., ethyl methyl ketone), ammonium acetate, ethanol, hydrochloric acid (conc.).

-

Procedure:

-

In a round-bottom flask, dissolve ammonium acetate (1 mole equivalent) in ethanol.

-

Add the aromatic aldehyde (2 mole equivalents) and the ketone (1 mole equivalent) to the flask.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times may vary from a few hours to overnight.

-

Upon completion, place the flask in an ice bath to precipitate the product.

-

If precipitation is slow, add a few drops of concentrated HCl to catalyze the final cyclization and precipitation.

-

Filter the crude product using a Büchner funnel and wash with cold ethanol to remove unreacted starting materials.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified 2,6-diaryl-4-oxopiperidone.

-

Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. [15]

-

Protocol 2: Determination of MIC by Broth Microdilution

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. [16][17][18]* Materials: 96-well microtiter plates (sterile), test compound stock solution, Mueller-Hinton Broth (MHB, cation-adjusted), bacterial strain, 0.5 McFarland turbidity standard, incubator, spectrophotometer (optional).

-

Procedure:

-

Inoculum Preparation: From a fresh agar plate (18-24h culture), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [18] 2. Compound Dilution: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. [18] 6. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader. [17]

-

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

-

Principle: This assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. [5][6]* Materials: 96-well tissue culture plates, cancer cell line of interest, complete culture medium, test compound, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution), multi-channel pipette, plate reader.

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for untreated cells (vehicle control) and blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator. [6] 4. MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [5]

-

Conclusion and Future Perspectives

Substituted 4-oxopiperidines represent a remarkably versatile and synthetically accessible scaffold in modern drug discovery. The wealth of research demonstrates their significant potential across a wide array of therapeutic areas, from infectious diseases to oncology and neurology. The ability to systematically modify the core structure at multiple positions allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships, guiding the development of next-generation therapeutics.

Future research in this field will likely focus on several key areas. The application of computational chemistry and machine learning will accelerate the rational design of derivatives with enhanced potency and selectivity for specific biological targets. Further exploration of the mechanisms of action will uncover novel cellular pathways and potential new therapeutic applications. As the challenges of drug resistance and chronic diseases continue to grow, the privileged 4-oxopiperidine scaffold is poised to remain a cornerstone of medicinal chemistry efforts for years to come.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. RSC Publishing. Available at: [Link]

-

Zarubaev, V. V., et al. (2021). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 14(11), 1135. Available at: [Link]

-

Cheesman, M. J., et al. (2017). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 6(4), 33. Available at: [Link]

-

Cariati, R., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033. Available at: [Link]

-

Moehring, T. J. (2024). Modification of antimicrobial susceptibility testing methods. Journal of Clinical Microbiology. Available at: [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Available at: [Link]

-

Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932. Available at: [Link]

-

ResearchGate. (n.d.). Cytotoxicity assay of all derivatives in vitro. Available at: [Link]

-

O'Brien, P. J., et al. (2006). Comparison of in Vitro Assays of Cellular Toxicity in the Human Hepatic Cell Line HepG2. Toxicology in Vitro, 20(4), 549-556. Available at: [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

-

Stevens, M. F., et al. (1995). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 38(11), 1809-1816. Available at: [Link]

-

Le, T. B., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

-

Kato, A., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1), 1369-1377. Available at: [Link]

-

Gatcombe, M. J., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1673-1677. Available at: [Link]

-

De Vleeschauwer, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(6), 4848-4864. Available at: [Link]

-

El-Sayed, W. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry. Available at: [Link]

-

Dalil, M., et al. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 22-25. Available at: [Link]

-

Journal of the Chemical Society, Chemical Communications. (n.d.). Mild general synthesis of 4-substituted piperidines. RSC Publishing. Available at: [Link]

-

Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 32-37. Available at: [Link]

-

Lee, S. H., et al. (2019). Comparative Antimicrobial Activity of Hp1404 Peptide and Its Analogs against Acinetobacter baumannii. International Journal of Molecular Sciences, 20(23), 5878. Available at: [Link]

-

Gatcombe, M. J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1673-1677. Available at: [Link]

-

Bairwa, K., et al. (2017). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Young Pharmacists, 9(3), 324-330. Available at: [Link]

-

Al-Rawashdeh, N. A. F., & Al-Qudah, M. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1), 1-8. Available at: [Link]

-

Wang, B. L., et al. (2015). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Journal of Agricultural and Food Chemistry, 63(1), 153-162. Available at: [Link]

-

Abdel-Rahman, H. M., et al. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. Available at: [Link]

-

Deeva, E. V., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 13(3), 4-18. Available at: [Link]

-

Baziar, L., et al. (2025). Antidiabetic activities of the 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives. ResearchGate. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200271. Available at: [Link]

-

Johnson, B. M., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(12), 1251-1256. Available at: [Link]

-

Krassnig, S., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(23), 5585. Available at: [Link]

-

Küçükgüzel, I., et al. (2006). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. Archiv der Pharmazie, 339(11), 594-600. Available at: [Link]

-

de la Rosa-Trevín, J. M., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 287, 118475. Available at: [Link]

-

Fruzinski, A., et al. (2007). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 15(15), 5124-5134. Available at: [Link]

-

Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 12(4), 6079-6085. Available at: [Link]

-

Jesse, C. R., et al. (2019). Neuroprotective effects of a thiazolidin-4-one against lipopolysaccharide-induced neuroinflammation in mice: impact on memory, antioxidant and cholinergic systems, and glial reactivity. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The in vitro cytotoxic activity of 5-oxopyrrolidine derivatives 2 and 4–22 on non-cancerous HAEC1-KT human small airway epithelial cells. Available at: [Link]

-

Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. Available at: [Link]

-

Fizer, M., et al. (2023). Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia, 70(4), 1017-1027. Available at: [Link]

-

Ullah, R., et al. (2023). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Molecules, 28(19), 6939. Available at: [Link]

-

Limban, C., et al. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(18), 4208. Available at: [Link]

-

Liu, J., et al. (2022). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. Molecules, 27(23), 8303. Available at: [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A-Syn/2026-01: A Comprehensive Technical Guide to the Synthesis of 4-Piperidone Derivatives

Abstract: The 4-piperidone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Its prevalence in drug discovery underscores the critical need for efficient and versatile synthetic methodologies. This in-depth technical guide provides a comprehensive review of the core strategies for the synthesis of 4-piperidone derivatives. We will delve into the mechanistic underpinnings, practical considerations, and comparative analyses of seminal methods, including the Mannich reaction and the Dieckmann condensation. Furthermore, this guide will explore contemporary advancements and alternative routes, offering researchers, scientists, and drug development professionals a robust resource to inform their synthetic design and experimental execution.

Introduction: The Enduring Significance of the 4-Piperidone Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1][2] Among its various oxygenated forms, the 4-piperidone framework serves as a particularly valuable synthetic intermediate due to the versatile reactivity of its ketone functionality.[3][4] This carbonyl group provides a convenient handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Notably, 4-piperidone derivatives are central to the synthesis of potent analgesics like fentanyl and its analogues.[5][6] The International Narcotics Control Board has even recommended the inclusion of 4-piperidone and its protected form, 1-Boc-4-piperidone, in Table I of the 1988 Convention due to their frequent use in the illicit manufacture of these substances.[7] Beyond analgesics, the 4-piperidone core is a key building block for a wide spectrum of biologically active compounds, including antihistamines, antipsychotics, and anti-cancer agents.[8][9] The continued interest in this scaffold within the pharmaceutical industry necessitates a thorough understanding of the synthetic tools available for its construction.

This guide aims to provide a detailed exploration of the primary synthetic routes to 4-piperidone derivatives, with a focus on the underlying principles that govern these transformations. By understanding the "why" behind the "how," researchers can make more informed decisions in their synthetic planning, leading to more efficient and successful outcomes.

Foundational Synthetic Strategies: The Mannich and Dieckmann Reactions

Two classical named reactions form the bedrock of 4-piperidone synthesis: the Mannich reaction and the Dieckmann condensation. These methods have been refined over decades and remain highly relevant in both academic and industrial settings.

The Mannich Reaction: A Convergent Approach to Substituted 4-Piperidones

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound.[10] In the context of 4-piperidone synthesis, it typically involves a one-pot condensation of a ketone, an aldehyde, and a primary amine or ammonia.[11][12] This multicomponent approach offers a high degree of convergence and atom economy, allowing for the rapid assembly of complex piperidone structures.

A classic example is the Petrenko-Kritschenko piperidone synthesis, which involves the reaction of a β-ketoester, an aldehyde, and a primary amine.[5] This double Mannich reaction proceeds through the initial formation of a Mannich base, which then undergoes a second Mannich reaction to form the piperidone ring.[5]

2.1.1 Mechanistic Insights

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of the aldehyde and the amine. The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form a β-amino carbonyl compound, also known as a Mannich base. In the case of the Petrenko-Kritschenko synthesis, this process occurs twice to construct the heterocyclic ring.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 7. unodc.org [unodc.org]

- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. chemrevlett.com [chemrevlett.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine as a drug intermediate.

An In-Depth Technical Guide to cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine as a Drug Intermediate

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to adopt a defined three-dimensional chair conformation, which is ideal for precise interactions with biological targets.[2][3] This guide provides a detailed technical examination of a particularly valuable derivative: this compound. We will explore its synthesis with a focus on stereochemical control, dissect its chemical reactivity, and illustrate its strategic application as a versatile intermediate in the synthesis of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Introduction: The Strategic Value of a Pre-Structured Scaffold

In the quest for novel therapeutics, the use of pre-functionalized, stereochemically defined building blocks is a paramount strategy for accelerating drug discovery. This compound (C₁₄H₁₉NO) is a quintessential example of such an intermediate.[4][5] Its structure is endowed with several key features that make it a highly strategic starting point for synthesis:

-

The Piperidine Core: A privileged heterocyclic motif known to enhance druggability and improve pharmacokinetic profiles.[3]

-

The 4-Oxo Functionality: A versatile chemical handle for a wide range of transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

-

The cis-3,5-Dimethyl Groups: These substituents lock the piperidine ring into a preferred conformation, reducing conformational flexibility and providing a defined three-dimensional vector for substituents. This pre-organization is critical for optimizing ligand-receptor binding interactions.[2]

-

The N-Benzyl Protecting Group: A robust and reliable protecting group that masks the reactivity of the piperidine nitrogen during initial synthetic steps, yet can be cleanly removed under standard conditions to allow for late-stage diversification.[6]

This guide will deconstruct the utility of this intermediate, providing the causal logic behind its synthesis and derivatization, thereby offering a practical framework for its implementation in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of a starting material's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 324769-03-1 | [5] |

| Molecular Formula | C₁₄H₁₉NO | [5] |

| Molecular Weight | 217.31 g/mol | [5] |

| Appearance | Typically a solid | - |

| Stability | Stable under standard laboratory conditions | [7] |

| Solubility | Soluble in common organic solvents | - |

The dihydrochloride salt form of similar benzylpiperidine derivatives is often used to enhance stability and aqueous solubility, making them easier to handle in various synthetic and formulation contexts.[7]

Synthesis and Stereochemical Control: A Mechanistic Perspective

The synthesis of substituted 4-piperidones is most commonly achieved via a variation of the Mannich reaction. The stereoselective synthesis of the cis-isomer of 1-benzyl-3,5-dimethyl-4-oxopiperidine is predicated on thermodynamic control, where the bulkier substituents preferentially occupy equatorial positions in the stable chair conformation of the piperidine ring.

A plausible and efficient method involves a double Mannich condensation reaction. In this one-pot procedure, benzylamine is reacted with two equivalents of formaldehyde and one equivalent of 3-pentanone. The reaction proceeds through the formation of an enol or enolate from 3-pentanone, which then undergoes conjugate addition to two molecules of the pre-formed N-benzyliminium ion. The subsequent intramolecular cyclization (aza-Michael addition) leads to the formation of the 4-piperidone ring. The cis configuration is favored as it places the two methyl groups in equatorial positions, minimizing steric strain and resulting in the thermodynamically most stable product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Stereoselective Synthesis

Objective: To synthesize this compound via a one-pot double Mannich condensation.

Materials:

-

Benzylamine

-

3-Pentanone

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzylamine (1.0 eq) and ethanol.

-

Addition of Reagents: Cool the mixture in an ice bath. Slowly add 3-pentanone (1.0 eq) followed by the dropwise addition of aqueous formaldehyde (2.2 eq).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with concentrated HCl to protonate the product and any unreacted amines.

-

Purification: Wash the acidic solution with an organic solvent (e.g., diethyl ether) to remove non-basic impurities. Basify the aqueous layer with a sodium hydroxide solution until pH > 10. Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography or crystallization to yield the pure cis-isomer. The stereochemistry can be confirmed by ¹H NMR spectroscopy by analyzing the coupling constants of the ring protons.

Self-Validation: The success of this protocol is validated by the stereochemical outcome. The thermodynamic preference for the cis-isomer, with both methyl groups in the equatorial position, should result in it being the major product, which can be confirmed spectroscopically.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The N-benzyl group protects the nitrogen, while the 4-oxo group serves as the primary site for introducing molecular diversity.

Caption: Key derivatization pathways for the intermediate.

A. Transformations at the 4-Oxo Position

The ketone is the most versatile functional group for initial diversification.

-

Reductive Amination: This is arguably the most powerful reaction at this position. The ketone can be reacted with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to directly form a new C-N bond, introducing a diverse range of amine-containing side chains.

-

Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl carbon to generate tertiary alcohols. This introduces a new carbon substituent and a hydroxyl group that can be used for further functionalization.

-

Wittig and Related Reactions: Olefination reactions can convert the ketone into an exocyclic double bond, providing a scaffold for further chemistry such as Michael additions or metathesis reactions.

B. Deprotection and Functionalization of the Piperidine Nitrogen

The N-benzyl group serves as a stable placeholder. Its removal is a critical step that unmasks the secondary amine for the introduction of pharmacophoric elements.

-

Catalytic Hydrogenation: The most common and effective method for N-debenzylation is catalytic hydrogenation. Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst cleanly cleaves the benzyl group, yielding the secondary amine.[8] This method is highly efficient and typically proceeds under mild conditions.

-

Post-Deprotection Chemistry: The resulting secondary amine is a nucleophile that can readily undergo:

-

N-Alkylation or N-Arylation: Reaction with alkyl halides, or Buchwald-Hartwig/Ullmann coupling with aryl halides.

-

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling reagents) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

This two-stage strategy (diversification at C4 followed by diversification at N1) allows for the rapid generation of large libraries of compounds from a single, stereochemically defined intermediate.

Application in Drug Discovery: A Strategic Blueprint

The piperidine ring is a privileged scaffold found in drugs targeting a wide range of diseases.[9] Its utility spans multiple therapeutic areas, underscoring the value of intermediates like this compound.

| Therapeutic Area | Examples of Piperidine-Containing Drugs |

| Central Nervous System (CNS) | Donepezil (Alzheimer's), Methylphenidate (ADHD), Haloperidol (Antipsychotic)[1][9] |

| Pain Management (Analgesia) | Fentanyl, Oxycodone, Morphine (Opioid Agonists)[10] |

| Oncology | Lenvatinib (Kinase Inhibitor) |

| Anticoagulants | Rivaroxaban (Factor Xa Inhibitor)[11] |

| Allergy | Loratadine, Fexofenadine (Antihistamines)[2] |

Case Study: Hypothetical Synthesis of a Novel Analgesic

To illustrate the practical application of this intermediate, we can outline the synthesis of a hypothetical dual μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligand, a strategy pursued for developing safer and more effective analgesics.[10]

Caption: From intermediate to a hypothetical drug candidate.

-

Step 1: Introduction of the σ1R Pharmacophore. The starting intermediate undergoes reductive amination with 4-methoxyaniline. The aryl amine moiety is a common feature in σ1R ligands.

-

Step 2: Unmasking the Core Nitrogen. The N-benzyl group is removed via catalytic hydrogenation to expose the secondary piperidine amine.

-

Step 3: Introduction of the MOR Pharmacophore. The resulting secondary amine is N-alkylated with 2-phenethyl bromide. The N-phenethyl group is a classic pharmacophore for μ-opioid receptor agonists.

This concise, three-step sequence transforms a simple, stereochemically defined intermediate into a complex final molecule with a dual-target profile, demonstrating the power and efficiency of this building-block approach in medicinal chemistry.

Conclusion